molecular formula C14H10INO B1406962 4-(2-Iodophenoxy)-2-methylbenzonitrile CAS No. 1520666-05-0

4-(2-Iodophenoxy)-2-methylbenzonitrile

Cat. No.: B1406962
CAS No.: 1520666-05-0
M. Wt: 335.14 g/mol
InChI Key: AWYUHDFZXPQJRW-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)-2-methylbenzonitrile is an organic compound that features a benzene ring substituted with an iodophenoxy group and a methylbenzonitrile group

Scientific Research Applications

4-(2-Iodophenoxy)-2-methylbenzonitrile has several applications in scientific research:

Safety and Hazards

“4-(2-Iodophenoxy)-2-methylbenzonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Iodophenoxy)-2-methylbenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenoxy)-2-methylbenzonitrile typically involves the reaction of 2-iodophenol with 4-bromo-2-methylbenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenoxy)-2-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃) in DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while coupling reactions can produce complex biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

4-(2-iodophenoxy)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYUHDFZXPQJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.